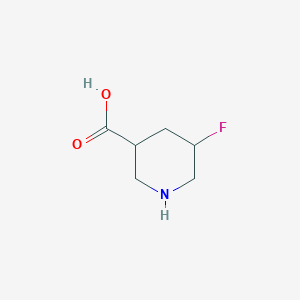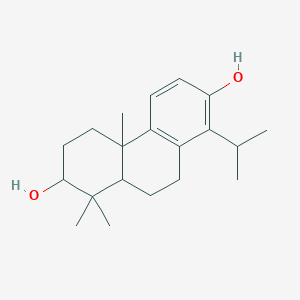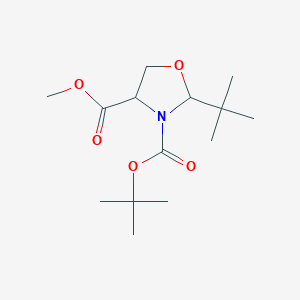
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine compound. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in cell signaling and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid). The resulting diacylglycerol is then phosphorylated with phosphocholine .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation reaction, converting phosphatidylcholine to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cell signaling and inflammation.
Hydrolysis: Catalyzed by phospholipases, hydrolysis can break down the compound into its constituent fatty acids and glycerophosphocholine
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase D are commonly used
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Fatty acids (hexadecanoic acid and octadecanoic acid) and glycerophosphocholine
Aplicaciones Científicas De Investigación
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems
Mecanismo De Acción
The compound exerts its effects primarily through its role in cell membranes. It can modulate membrane fluidity and participate in cell signaling pathways. The molecular targets include membrane-bound enzymes and receptors involved in signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- 1-palmitoyl-2-stearoyl-GPC
- 1-palmitoyl-2-stearoyl-phosphatidylcholine
Uniqueness
What sets (2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate apart is its specific fatty acid composition, which influences its biophysical properties and biological functions .
Propiedades
Fórmula molecular |
C42H84NO8P |
|---|---|
Peso molecular |
762.1 g/mol |
Nombre IUPAC |
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
Clave InChI |
BYSIMVBIJVBVPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)
![6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B15285343.png)

![6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B15285358.png)

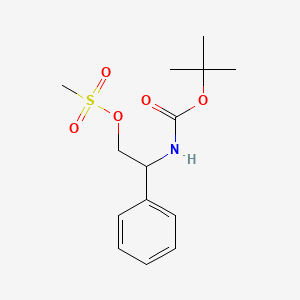
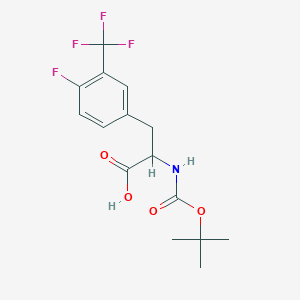
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)
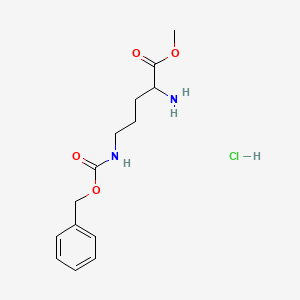
![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)
